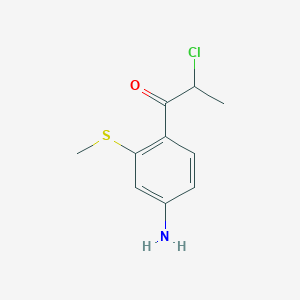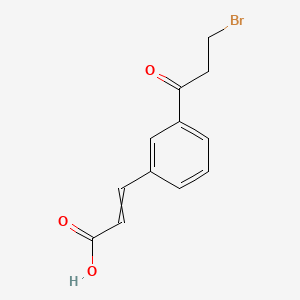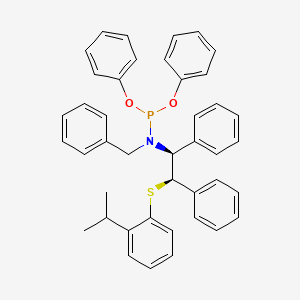
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphoramidite group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoramidite group and the introduction of the thioether linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and isopropylphenyl thiol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphoramidite group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with molecular targets through its phosphoramidite and thioether groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Diphenylphosphine: Similar structure but lacks the thioether linkage, affecting its reactivity and applications.
Benzylphosphine: Contains a benzyl group but differs in the substitution pattern and overall structure.
Propriétés
Formule moléculaire |
C42H40NO2PS |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-(2-propan-2-ylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C42H40NO2PS/c1-33(2)39-30-18-19-31-40(39)47-42(36-24-12-5-13-25-36)41(35-22-10-4-11-23-35)43(32-34-20-8-3-9-21-34)46(44-37-26-14-6-15-27-37)45-38-28-16-7-17-29-38/h3-31,33,41-42H,32H2,1-2H3/t41-,42+/m0/s1 |
Clé InChI |
BMQSXXKCRVUXEM-ACEXITHZSA-N |
SMILES isomérique |
CC(C)C1=CC=CC=C1S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canonique |
CC(C)C1=CC=CC=C1SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
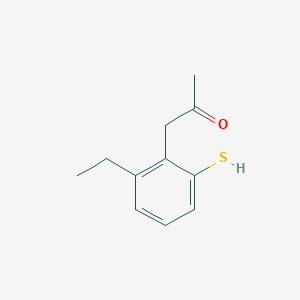
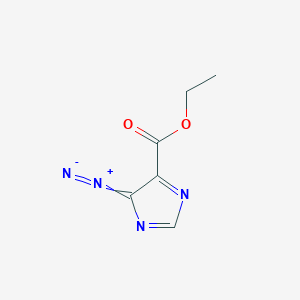

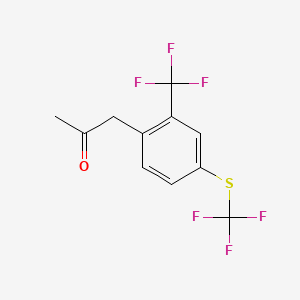
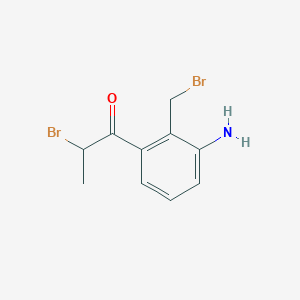
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
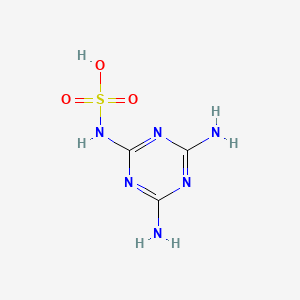
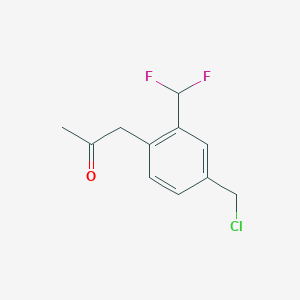

![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
